molecular formula C16H16BrFN2O3 B12963574 Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)-

Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)-

Cat. No.: B12963574
M. Wt: 383.21 g/mol
InChI Key: LMBTWOLLBHEIKS-ZHZULCJRSA-N
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Description

Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- is a complex organic compound with the molecular formula C16H16BrFN2O3 . This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a pyridinyl group and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activities. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar compounds include those with variations in the substituents on the phenyl and pyridinyl rings. For example:

  • Methanone, (5-chloro-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime
  • Methanone, (5-bromo-4-methyl-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime

These compounds share similar chemical structures but differ in their specific substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C16H16BrFN2O3

Molecular Weight

383.21 g/mol

IUPAC Name

2-[(Z)-C-(5-bromo-4-fluoro-2-hydroxyphenyl)-N-[(2-methylpropan-2-yl)oxy]carbonimidoyl]pyridin-3-ol

InChI

InChI=1S/C16H16BrFN2O3/c1-16(2,3)23-20-14(15-12(21)5-4-6-19-15)9-7-10(17)11(18)8-13(9)22/h4-8,21-22H,1-3H3/b20-14-

InChI Key

LMBTWOLLBHEIKS-ZHZULCJRSA-N

Isomeric SMILES

CC(C)(C)O/N=C(/C1=CC(=C(C=C1O)F)Br)\C2=C(C=CC=N2)O

Canonical SMILES

CC(C)(C)ON=C(C1=CC(=C(C=C1O)F)Br)C2=C(C=CC=N2)O

Origin of Product

United States

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